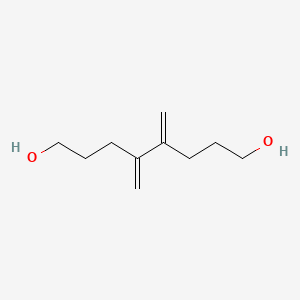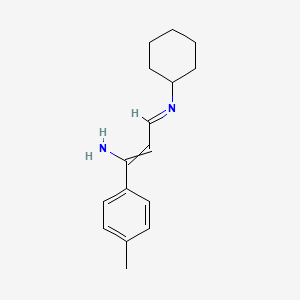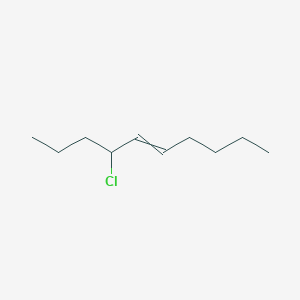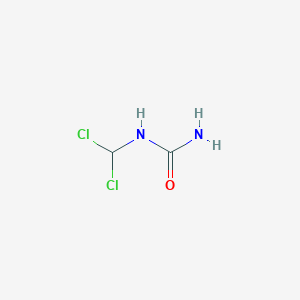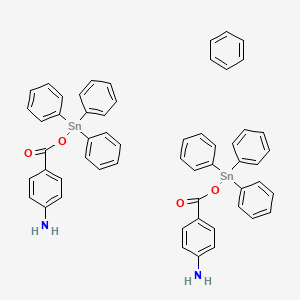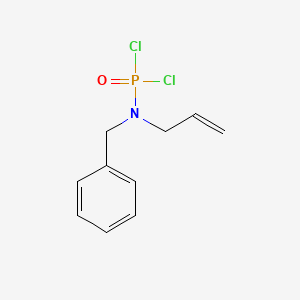
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of a benzyl group, an allyl group, and two chlorine atoms attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride typically involves the reaction of benzylamine with allyl chloride in the presence of a phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Benzylamine reacts with allyl chloride to form N-Benzyl-N-prop-2-en-1-ylamine.
- The resulting amine is then treated with phosphorus trichloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidic oxides.
Reduction: Reduction reactions can convert the compound into phosphoramidic hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphoramidic oxides, hydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or modification of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic oxide
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic hydride
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic alkoxide
Uniqueness
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride is unique due to its specific combination of benzyl and allyl groups attached to a phosphorus atom with two chlorine atoms
Properties
CAS No. |
90876-21-4 |
|---|---|
Molecular Formula |
C10H12Cl2NOP |
Molecular Weight |
264.08 g/mol |
IUPAC Name |
N-benzyl-N-dichlorophosphorylprop-2-en-1-amine |
InChI |
InChI=1S/C10H12Cl2NOP/c1-2-8-13(15(11,12)14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
WMRRYIKHFITZPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
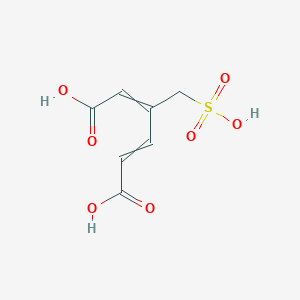
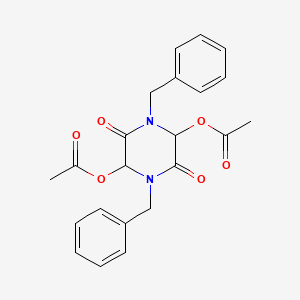
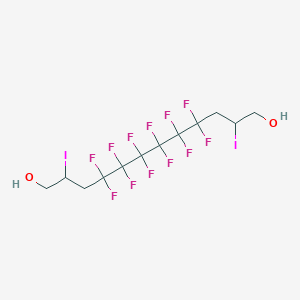
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
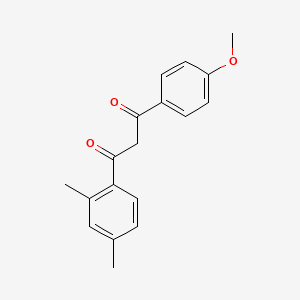
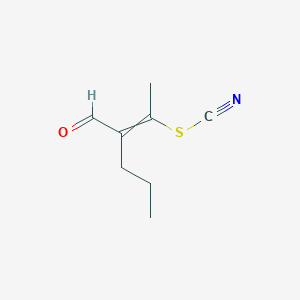

![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
